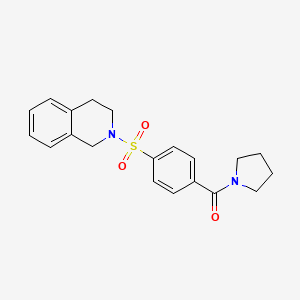

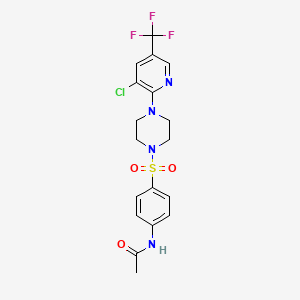

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of the Bischler–Napieralski reaction . The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (1-substituted-DHIQs) was accomplished by using chiral hydride reducing agents, by hydrogenation with a chiral catalyst, by enantioselective reduction of DHIQs possessing a chiral auxiliary at the imine nitrogen by achiral metallic hydride reducing agents, or by enzymatic catalysis .Applications De Recherche Scientifique

Chemical Synthesis and Modification

The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone has been explored in various scientific research contexts, particularly in chemical synthesis and modification. It has been utilized in the development of selective butyrylcholinesterase (BChE) inhibitors, offering a promising approach for therapeutic interventions against Alzheimer's disease. This compound, identified through structure-based virtual screening and hit optimization, demonstrated improved BChE inhibitory activity, good selectivity, and significant protective activity against Aβ1-42-induced toxicity in SH-SY5Y neuroblastoma cells, presenting a valuable chemical template for further development of BChE inhibitors (Jiang et al., 2019).

Additionally, the synthesis and study of derivatives of tetrahydroquinazolinone, including those involving sulfonyl phenyl and pyrrolidinyl methanone groups, have been reported. These research activities highlight the compound's utility in generating various substituted tetrahydroquinazolinone derivatives, which are of interest for their potential biological activities (Dalai et al., 2006).

Propriétés

IUPAC Name |

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-20(21-12-3-4-13-21)17-7-9-19(10-8-17)26(24,25)22-14-11-16-5-1-2-6-18(16)15-22/h1-2,5-10H,3-4,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSCYAIFLPVPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2762631.png)

![Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B2762638.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2762641.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2762642.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2762648.png)

![N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2762649.png)

![2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2762650.png)

![3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-](/img/structure/B2762652.png)